2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide
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Overview
Description
2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, an isopropyl group, and a methoxy-benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide typically involves the reaction of 2-chloroacetamide with isopropylamine and 3-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of N-isopropyl-N-(3-methoxy-benzyl)amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-isopropylacetamide: Lacks the methoxy-benzyl group.
N-Isopropyl-N-(3-methoxy-benzyl)-acetamide: Lacks the chloro group.
2-Chloro-N-(3-methoxy-benzyl)-acetamide: Lacks the isopropyl group.
Uniqueness
2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the chloro group, isopropyl group, and methoxy-benzyl group can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)15(13(16)8-14)9-11-5-4-6-12(7-11)17-3/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTIFSSIAKTYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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